molecular formula C6H12ClF2NO B12103549 3,3-Difluoro-4-methoxypiperidine hydrochloride

3,3-Difluoro-4-methoxypiperidine hydrochloride

Cat. No.: B12103549
M. Wt: 187.61 g/mol
InChI Key: IQVFVMAIPGGHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-4-methoxypiperidine hydrochloride: is a chemical compound with the molecular formula C6H12ClF2NO and a molecular weight of 187.62 g/mol . It is a hydrochloride salt of piperidine, featuring two fluorine atoms at the 3-position and a methoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-methoxypiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The methoxy group can be introduced via methylation using reagents like methyl iodide or dimethyl sulfate .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available piperidine derivatives. The process includes fluorination, methylation, and subsequent purification steps to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3-Difluoro-4-methoxypiperidine hydrochloride is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It serves as a model compound to investigate the role of fluorine in modulating biological activity .

Medicine: Fluorine atoms can improve the metabolic stability and bioavailability of drug candidates, making this compound a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methoxypiperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3,3-Difluoro-4-methoxypiperidine hydrochloride is unique due to the presence of both fluorine atoms and a methoxy group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

3,3-difluoro-4-methoxypiperidine;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c1-10-5-2-3-9-4-6(5,7)8;/h5,9H,2-4H2,1H3;1H

InChI Key

IQVFVMAIPGGHGF-UHFFFAOYSA-N

Canonical SMILES

COC1CCNCC1(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.